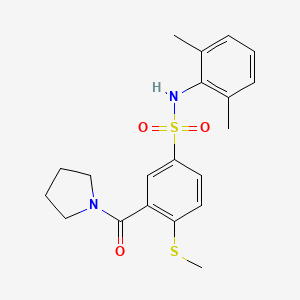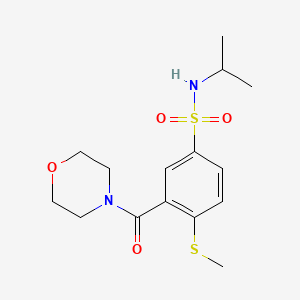![molecular formula C21H27N3O3S B4774908 N-phenyl-N-{1-[(4-phenyl-1-piperazinyl)carbonyl]propyl}methanesulfonamide](/img/structure/B4774908.png)
N-phenyl-N-{1-[(4-phenyl-1-piperazinyl)carbonyl]propyl}methanesulfonamide
説明
N-phenyl-N-{1-[(4-phenyl-1-piperazinyl)carbonyl]propyl}methanesulfonamide, also known as N-(4-phenyl-piperazin-1-yl)-N-phenyl-methanesulfonamide (PPMP), is a chemical compound that has gained interest in scientific research for its potential therapeutic applications. PPMP is a sulfonamide derivative and is a selective inhibitor of the enzyme acid ceramidase.
科学的研究の応用
PPMP has been studied for its potential therapeutic applications in cancer treatment, neurodegenerative diseases, and inflammation. Studies have shown that PPMP inhibits the activity of acid ceramidase, which leads to an accumulation of ceramide in cells. Ceramide is a bioactive lipid that plays a role in cell signaling, apoptosis, and inflammation. The accumulation of ceramide in cells leads to cell death, making PPMP a potential anti-cancer agent. PPMP has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, PPMP has been studied for its anti-inflammatory effects in animal models of inflammatory diseases such as rheumatoid arthritis.
作用機序
PPMP is a selective inhibitor of the enzyme acid ceramidase, which catalyzes the breakdown of ceramide into sphingosine and fatty acid. Inhibition of acid ceramidase leads to an accumulation of ceramide in cells, which can induce cell death through apoptosis or autophagy. The accumulation of ceramide can also lead to the activation of stress response pathways, such as the unfolded protein response and the heat shock response.
Biochemical and Physiological Effects:
PPMP has been shown to induce cell death in cancer cells through the accumulation of ceramide. PPMP has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases. In addition, PPMP has been shown to have anti-inflammatory effects in animal models of inflammatory diseases.
実験室実験の利点と制限
One advantage of using PPMP in lab experiments is its selective inhibition of acid ceramidase, which allows for the specific targeting of ceramide metabolism. However, one limitation of using PPMP is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
For PPMP research could include the development of more soluble analogs, the investigation of PPMP's effects on other cell signaling pathways, and the evaluation of PPMP's potential as a therapeutic agent in clinical trials. Additionally, further research could be conducted to investigate the effects of PPMP on different types of cancer and neurodegenerative diseases.
特性
IUPAC Name |
N-[1-oxo-1-(4-phenylpiperazin-1-yl)butan-2-yl]-N-phenylmethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3S/c1-3-20(24(28(2,26)27)19-12-8-5-9-13-19)21(25)23-16-14-22(15-17-23)18-10-6-4-7-11-18/h4-13,20H,3,14-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTOLOFUJLDBKRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCN(CC1)C2=CC=CC=C2)N(C3=CC=CC=C3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-oxo-1-(4-phenylpiperazin-1-yl)butan-2-yl]-N-phenylmethanesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(difluoromethyl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4774827.png)

![methyl {4-[({[4-(aminosulfonyl)benzyl]amino}carbonothioyl)amino]phenyl}acetate](/img/structure/B4774853.png)


![N-[5-methoxy-2-(4-morpholinyl)phenyl]-2-methylpropanamide](/img/structure/B4774874.png)
![3-[(3,4-dichlorobenzyl)thio]-4-methyl-5-phenyl-4H-1,2,4-triazole](/img/structure/B4774877.png)

![1'-[(4-chlorophenyl)sulfonyl]-1,1'',3,3''-tetramethyl-1H,1'H,1''H-4,3':5',4''-terpyrazole](/img/structure/B4774888.png)
![N-{[(2-hydroxyethyl)(phenyl)amino]carbonyl}-1-naphthalenecarbothioamide](/img/structure/B4774893.png)
![N-cyclohexyl-2-{[4-methyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4774904.png)

![1-{[(4-chlorophenyl)amino]methyl}-N-(4-ethylphenyl)-4-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide](/img/structure/B4774934.png)
![2-{4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4774935.png)